
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group, a methyl group, and a 4-methylbenzoyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzoyl chloride with hydrazine hydrate can yield an intermediate hydrazone, which can then undergo cyclization with difluoromethyl ketone to form the desired pyrazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
化学反应分析
Types of Reactions
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles; conditionsvaries depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique chemical structure makes it a candidate for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials. .
作用机制
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
相似化合物的比较
Similar Compounds
3-(3-(Difluoromethyl)-4-methylbenzoyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group and a benzaldehyde moiety, differing in the functional groups attached to the aromatic ring.
3-(4-Methylbenzoyl)propionic acid: Features a propionic acid group instead of a pyrazole ring.
Uniqueness
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is unique due to its specific combination of functional groups and its pyrazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. Its difluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole ring contributes to its biological activity and versatility in chemical reactions .
属性
分子式 |
C13H12F2N2O |
|---|---|
分子量 |
250.24 g/mol |
IUPAC 名称 |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C13H12F2N2O/c1-8-3-5-9(6-4-8)12(18)10-7-17(2)16-11(10)13(14)15/h3-7,13H,1-2H3 |
InChI 键 |
CNBSPUUMTLQEHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(N=C2C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)
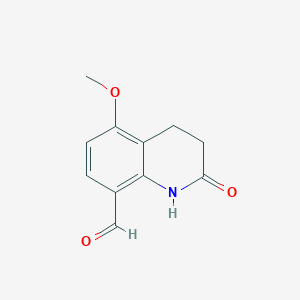

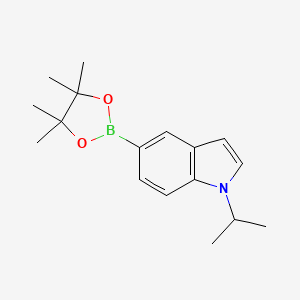
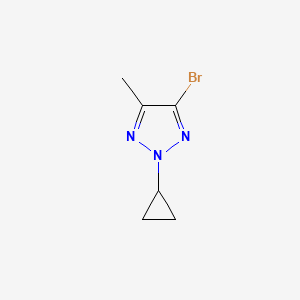
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
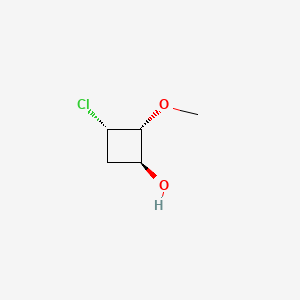
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

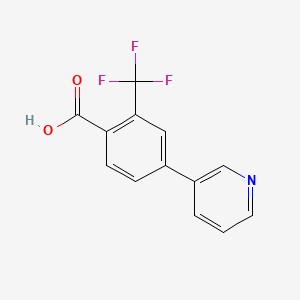

![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
